molecular formula C7H9F6NO2 B12858337 (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid

(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid

Cat. No.: B12858337
M. Wt: 253.14 g/mol
InChI Key: TUQSIRNSABMHLD-BYPYZUCNSA-N
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Description

(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is a synthetic organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a suitable amino acid derivative with a trifluoroethylating agent. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amino acid, followed by the addition of the trifluoroethylating agent under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or nickel.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. It serves as a model compound for understanding how fluorine atoms influence the stability and activity of proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated structure may enhance the metabolic stability and bioavailability of therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-4,4,4-trifluoro-3-(2,2,2-trifluoroethyl)butanoic acid
  • (S)-2-Amino-5,5,5-trifluoro-3-(1,1,1-trifluoroethyl)pentanoic acid

Uniqueness

Compared to similar compounds, (S)-2-Amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid is unique due to the specific positioning and number of fluorine atoms. This unique structure can result in distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and materials science.

Properties

Molecular Formula

C7H9F6NO2

Molecular Weight

253.14 g/mol

IUPAC Name

(2S)-2-amino-5,5,5-trifluoro-3-(2,2,2-trifluoroethyl)pentanoic acid

InChI

InChI=1S/C7H9F6NO2/c8-6(9,10)1-3(2-7(11,12)13)4(14)5(15)16/h3-4H,1-2,14H2,(H,15,16)/t4-/m0/s1

InChI Key

TUQSIRNSABMHLD-BYPYZUCNSA-N

Isomeric SMILES

C(C(CC(F)(F)F)[C@@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

C(C(CC(F)(F)F)C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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